molecular formula C10H22O4 B1294742 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- CAS No. 20324-33-8

2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]-

Cat. No.: B1294742
CAS No.: 20324-33-8
M. Wt: 206.28 g/mol
InChI Key: HPFDGTFXAVIVTH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dowanol 62B, also known as 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]-, primarily targets a wide range of resin types, including acrylics, epoxies, alkyds, and polyesters . It is an active solvent for solvent-based coatings and solvent-based silk screen printing inks .

Mode of Action

Dowanol 62B interacts with its targets by providing excellent active solvency . The remaining OH group in the glycol ether molecule is capped with an acetate group, which reduces its polarity and the solvent’s viscosity . This acetate group also eliminates the reactive hydrogen from the OH group found in other glycol ethers, making Dowanol 62B an excellent solvent choice for urethanes and other proton-sensitive systems .

Biochemical Pathways

It is known that it acts as an aprotic solvent in coating systems where oh reactivity is unwanted, such as in pu/isocyanate and epoxy systems .

Pharmacokinetics

It is known to have a relatively fast evaporation rate . Its solubility in water is 19.8% at 25°C , indicating that it can be distributed in aqueous environments.

Result of Action

The primary result of Dowanol 62B’s action is its ability to reduce viscosity and provide superb solvency for a wide range of resin types . This makes it an excellent choice for various applications, including solvent-based coatings and solvent-based silk screen printing inks .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dowanol 62B. For instance, its evaporation rate, solubility, and viscosity can be affected by temperature . .

Biochemical Analysis

Biochemical Properties

2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a reagent in the synthesis of 2-amino-3-carboxy-4-phenylthiophenes, which are protein kinase C inhibitors . This interaction suggests that 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- may influence protein kinase C activity, thereby affecting various cellular processes.

Cellular Effects

The effects of 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- on cells and cellular processes are diverse. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 1-methoxypropanol-2, a related compound, has been found to stimulate an inflammatory response in human respiratory mucosa . This indicates that 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- may have similar effects on cellular signaling and immune responses.

Molecular Mechanism

At the molecular level, 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been used as a reagent in the synthesis of metolachlor, indicating its potential role in enzyme-mediated reactions

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- may change over time. Its stability and degradation can influence its long-term effects on cellular function. Studies have shown that similar compounds, such as 1-methoxy-2-propanol, have a half-life of approximately 0.258 days when exposed to hydroxyl radicals . This suggests that 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- may also undergo rapid degradation, affecting its temporal impact on cells.

Dosage Effects in Animal Models

The effects of 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. For example, exposure to high concentrations of similar compounds has been associated with respiratory irritation and other toxic effects . Therefore, careful dosage control is essential when studying the effects of 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- in animal models.

Metabolic Pathways

2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been used as a reagent in the synthesis of protein kinase C inhibitors, indicating its involvement in enzyme-catalyzed reactions . The specific metabolic pathways and enzymes affected by 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- require further elucidation.

Transport and Distribution

The transport and distribution of 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- within cells and tissues are critical for its biological activity. It may interact with transporters or binding proteins, affecting its localization and accumulation. Studies on similar compounds have shown that they can be rapidly distributed within the body, influencing their overall effects . Understanding the transport mechanisms of 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- is essential for predicting its biological behavior.

Subcellular Localization

The subcellular localization of 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, similar compounds have been found to localize in the cytoplasm and other cellular compartments

Preparation Methods

The synthesis of 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- typically involves the reaction of propylene oxide with methanol in the presence of catalysts such as zinc-magnesium-aluminium (ZnMgAl) . The reaction conditions include moderate temperatures and pressures to facilitate the formation of the desired product. Industrial production methods often employ continuous flow reactors to ensure high yield and purity of the compound.

Chemical Reactions Analysis

2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminium hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- has several scientific research applications, including:

Comparison with Similar Compounds

2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- can be compared with other similar compounds such as:

    Dipropylene glycol methyl ether: This compound has a similar structure but with one less propylene glycol unit.

    Propylene glycol methyl ether: This compound has a simpler structure with only one propylene glycol unit.

    Ethylene glycol methyl ether: This compound has an ethylene glycol backbone instead of a propylene glycol backbone.

The uniqueness of 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- lies in its higher molecular weight and more complex structure, which provides enhanced solvency and stability compared to its simpler counterparts .

Properties

IUPAC Name

1-[1-(1-methoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O4/c1-8(11)5-13-10(3)7-14-9(2)6-12-4/h8-11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFDGTFXAVIVTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(C)COC(C)COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021616
Record name 1-[2-(2-Methoxy-1-methylethoxy)-1-methylethoxy]-2-propanol
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Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Colorless liquid; [Hawley]
Record name 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]-
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Record name Tripropyleneglycol monomethyl ether
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Vapor Pressure

0.02 [mmHg]
Record name Tripropyleneglycol monomethyl ether
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CAS No.

20324-33-8
Record name 1-[2-(2-Methoxy-1-methylethoxy)-1-methylethoxy]-2-propanol
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Record name 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]-
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Record name 1-[2-(2-Methoxy-1-methylethoxy)-1-methylethoxy]-2-propanol
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Record name 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]propan-2-ol
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Record name 1-(2-(2-METHOXY-1-METHYLETHOXY)-1-METHYLETHOXY)-2-PROPANOL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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